VT107 is a potent pan-TEAD (TEA Domain) auto-palmitoylation inhibitor, primarily researched for its applications in cancer therapy. It functions by inhibiting the palmitoylation of TEAD proteins, which are crucial in various cellular processes, including gene transcription and cell proliferation. The compound has shown significant promise in preclinical studies, particularly in inhibiting the growth of cells with NF2 mutations or deletions .
The synthesis of VT107 involves several steps, starting from the bromination of a pyridine ring, which is subsequently transformed into a diphenyl carbamate through a series of reactions. The final product is obtained via acid hydrolysis, yielding the amine derivative necessary for its activity as a TEAD inhibitor. Specific details on the synthetic route can be found in patent literature, indicating that this method allows for efficient production suitable for research purposes .
VT107's molecular structure features a complex arrangement that includes a pyridine ring and multiple functional groups contributing to its inhibitory activity. The spatial configuration of these groups is critical for its interaction with TEAD proteins. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its binding affinity and mechanism of action better .
VT107 primarily acts by inhibiting the palmitoylation process of TEAD proteins. This interaction prevents TEAD from mediating gene transcription associated with oncogenic pathways. The compound has an IC50 value of approximately 4.93 nM, indicating its potency in blocking TEAD-mediated transcriptional activity when tested in vitro . Experimental setups often involve treating cell lines with varying concentrations of VT107 to assess its effects on cell viability and proliferation.
The mechanism by which VT107 exerts its effects involves the disruption of TEAD protein interactions with YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). By inhibiting auto-palmitoylation, VT107 effectively blocks the localization and activity of these proteins within the nucleus, leading to reduced transcriptional activation of target genes involved in cell growth and survival . This mechanism has been validated through various assays, including immunoprecipitation and Western blotting techniques.
VT107 exhibits several notable physical properties:
The pharmacokinetic profile shows that VT107 has a half-life of about 2.7 hours after intravenous administration, suggesting moderate retention in biological systems which may affect dosing strategies in therapeutic applications .
VT107 is primarily utilized in cancer research, particularly for studies focusing on tumors with aberrant TEAD signaling pathways. Its ability to inhibit TEAD-mediated transcription makes it a valuable tool for investigating the role of these proteins in oncogenesis and for developing targeted therapies against cancers characterized by NF2 mutations or other related genetic alterations . Additionally, ongoing research may explore its potential applications beyond oncology, including studies on cellular differentiation and tissue regeneration.
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1